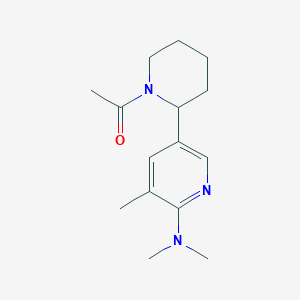
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is a chemical compound that features a unique combination of a cyclopropyl group, a triazole ring, and an ethoxyphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Ethoxyphenol Moiety: The ethoxyphenol group can be attached through an etherification reaction, where an ethoxy group is introduced to a phenol derivative using reagents like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The triazole ring can be reduced under specific conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound may be used in the development of pesticides or herbicides due to its potential biological activity.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring and phenol group are often involved in hydrogen bonding or other interactions with the target molecules, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline: Similar structure but with an aniline group instead of an ethoxyphenol moiety.
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol: Similar structure but without the ethoxy group.
Uniqueness
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is unique due to the presence of both the ethoxy group and the phenol moiety, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-ethoxyphenol |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-11-7-9(5-6-10(11)17)13-14-12(15-16-13)8-3-4-8/h5-8,17H,2-4H2,1H3,(H,14,15,16) |
Clave InChI |
JHFZRRJEULQFIN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11798456.png)





![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)






